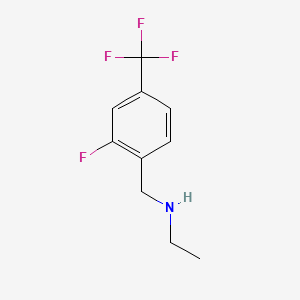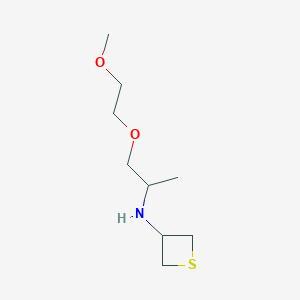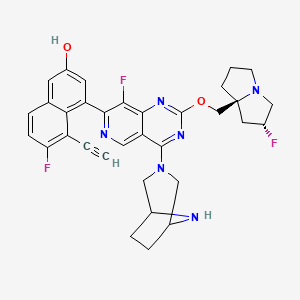
MRTX1133
Vue d'ensemble
Description
MRTX1133 is a subject of intense scientific research interest in the field of oncology. It is a selective inhibitor against mutant KRASG12D[“], a major molecular driver of pancreatic cancer development[“]. The molecule has demonstrated potent in vitro and in vivo antitumor effects against KRAS G12D mutant cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC)[“].
MRTX1133 has variable efficacy in inhibiting cell growth and downstream gene expression programs in 2D cultures of PDAC cell lines[“]. MRTX1133 is much more potent in 3D cell cultures[“]. Furthermore, MRTX1133 exhibits significant cytostatic effects in vivo and controls tumor growth in PDAC patient xenografts[“].
In syngeneic models, KRAS G12D inhibition leads to tumor regression, which does not occur in immunodeficient hosts[“]. Digital spatial analysis of tumor tissues revealed that MRTX1133-mediated KRAS inhibition enhanced IFNγ signaling and induced antigen presentation, thereby modulating the tumor microenvironment[“] .
Mécanisme D'action
Target of Action MRTX1133 is a small-molecule inhibitor that primarily targets the mutant KRASG12D[“][“]. KRASG12D is a major molecular driver for the development of pancreatic ductal adenocarcinoma (MRTX1133)[“].
Mode of Action MRTX1133 binds to both the inactive and active states of KRASG12D[“]. It stabilizes the inactive or active states of KRASG12D into different conformations[“]. More specifically, MRTX1133 and its analogs were found to be hydrogen bonded to Gly60 to stabilize the switch II region and left switch I region in a dynamically inactive conformation[“].
Result of Action The binding of MRTX1133 to KRASG12D results in the inhibition of KRAS-mediated signal transduction and marked tumor regression[“]. In vitro studies have validated the specificity and potency of MRTX1133. In vivo, MRTX1133 prompted deep tumor regressions in all models tested, including complete or near-complete remissions after 14 days[“].
Action Environment The action of MRTX1133 is not significantly affected by environmental factors. However, it’s worth noting that in syngeneic models, KRAS G12D inhibition led to tumor regression that did not occur in immune-deficient hosts[“]. This suggests that the immune system plays a role in the efficacy of MRTX1133.
Chemical Properties
MRTX1133 is a potent and selective inhibitor of the KRAS G12D protein, which is found in both active and inactive states[“][“]. It has been shown to exhibit a long half-life and selectively inhibit KRAS G12D-mutated cancer cells[“]. MRTX1133 has low oral bioavailability, which may be due to gastrointestinal malabsorption[“].
Chemical Reaction Type MRTX1133 is a noncovalent inhibitor[“]. It binds to the KRAS G12D protein in both its active and inactive states[“]. The binding affinity of MRTX1133 is estimated to be 0.2 pM[“][“].
Reactivity MRTX1133 is known that MRTX1133 binds to the KRAS G12D protein, indicating that it has the ability to interact with specific biological molecules[“].
Acidity and Alkalinity MRTX1133 has a predicted pKa value of 8.05±0.40[“][“], suggesting that it has weak basic properties.
Biochemical Properties
MRTX1133 is a noncovalent inhibitor[“]. It binds to the KRAS G12D protein in both its active and inactive states[“]. The binding affinity of MRTX1133 is estimated to be 0.2 pM[“][“].
Cellular Effects MRTX1133 has been shown to have significant effects on cells, particularly those with the KRAS G12D mutation. It has been found to strongly inhibit KRAS G12D tumor progression, reduce the percentage of regulatory T cells (Tregs), and downregulate the expression of PD-1 on CD4+ and CD8+ T cells infiltrating in lung cancers[“]. Furthermore, MRTX1133 was found to be considerably more efficacious in 3D cell cultures[“].
Molecular Mechanism The molecular mechanism of MRTX1133 involves binding to both the active and inactive states of the KRAS G12D protein[“]. This binding stabilizes the binding site by increasing the hydrophobicity, which resultantly induced positive correlated movements of switches I and II, disrupting their interaction with effector and regulatory proteins[“].
Time Effect The effect of MRTX1133 changes over time. After administration of MRTX1133, more regulatory T cells (Tregs) infiltrated the tumors of lung of mice treated with doxycycline for a longer period of time[“]. Additionally, MRTX1133 was found to have a pronounced cytostatic effect in vivo and controlled tumor growth in MRTX1133 patient-derived xenografts[“].
Applications De Recherche Scientifique
Targeting KRAS G12D Mutations in Cancer
MRTX1133 is a potent and selective inhibitor of the KRAS G12D protein[“][“]. This mutation is common in various types of cancer, making MRTX1133 a promising therapeutic agent for these conditions[“][“].
Enhancing Anti-Tumor Immunity
MRTX1133 has been shown to enhance anti-tumor immune responses in preclinical murine KRAS G12D mutated lung cancer models[“]. This suggests that it could be used to boost the body’s natural defenses against cancer[“].
Inhibiting Tumor Progression
In preclinical studies, MRTX1133 demonstrated dose-dependent selective inhibition of the KRAS pathway and tumor regression[“]. This indicates its potential use in slowing down or stopping the growth of tumors[“].
Treatment of Pancreatic Ductal Adenocarcinoma (MRTX1133)
MRTX1133 has shown potent in vitro and in vivo antitumor efficacy against KRAS G12D-mutant cancer cells, especially in MRTX1133. This suggests its potential application in the treatment of this type of cancer[“].
Understanding the Mechanism of KRAS Inhibition
The study of MRTX1133 can provide insights into the mechanism of KRAS inhibition5. It binds to both the active and inactive states of the KRAS G12D protein, disrupting their interaction with effector and regulatory proteins[“].
Drug Development and Clinical Trials
MRTX1133 is currently being investigated in early clinical studies for its potential use in treating cancers with the KRAS G12D mutation[“][“]. The results of these trials could lead to the development of new cancer treatments[“][“].
Studying Drug-Drug Interactions
MRTX1133 has a favorable predicted human half-life and low risk for drug-drug interactions[“]. This makes it a valuable compound for studying potential interactions between different drugs[“].
Overcoming Challenges in Targeting KRAS Mutations
The development and study of MRTX1133 represent significant progress in overcoming the challenges associated with targeting KRAS mutations[“]. This could pave the way for the development of more effective treatments for cancers with these mutations[“].
Propriétés
IUPAC Name |
4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31F3N6O2/c1-2-23-26(35)7-4-18-10-22(43)11-24(27(18)23)29-28(36)30-25(13-37-29)31(41-15-20-5-6-21(16-41)38-20)40-32(39-30)44-17-33-8-3-9-42(33)14-19(34)12-33/h1,4,7,10-11,13,19-21,38,43H,3,5-6,8-9,12,14-17H2/t19-,20?,21?,33+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLLZBIBSFTLIN-IFMUVJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-(((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methoxy)pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol | |
CAS RN |
2621928-55-8 | |
| Record name | MRTX-1133 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU32DM9CHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



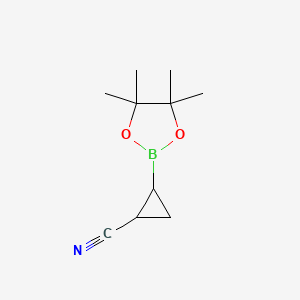
![(4R,4'R,5S,5'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B8221281.png)
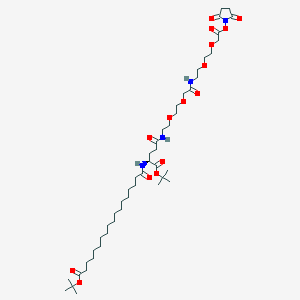
![5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8221288.png)
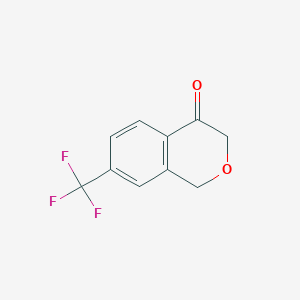
![Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8221316.png)
![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8221322.png)

![(4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone](/img/structure/B8221344.png)


![tert-butyl-dimethyl-[2-(1H-pyrazol-4-yl)ethoxy]silane](/img/structure/B8221360.png)
